1-(4-chlorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide 1-(4-chlorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15007015
InChI: InChI=1S/C16H16ClN3O2S/c17-13-3-1-12(2-4-13)15(22)20-8-5-11(6-9-20)14(21)19-16-18-7-10-23-16/h1-4,7,10-11H,5-6,8-9H2,(H,18,19,21)
SMILES:
Molecular Formula: C16H16ClN3O2S
Molecular Weight: 349.8 g/mol

1-(4-chlorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

CAS No.:

Cat. No.: VC15007015

Molecular Formula: C16H16ClN3O2S

Molecular Weight: 349.8 g/mol

* For research use only. Not for human or veterinary use.

1-(4-chlorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide -

Specification

Molecular Formula C16H16ClN3O2S
Molecular Weight 349.8 g/mol
IUPAC Name 1-(4-chlorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Standard InChI InChI=1S/C16H16ClN3O2S/c17-13-3-1-12(2-4-13)15(22)20-8-5-11(6-9-20)14(21)19-16-18-7-10-23-16/h1-4,7,10-11H,5-6,8-9H2,(H,18,19,21)
Standard InChI Key WUCFAAQUIVHXIC-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CC=C(C=C3)Cl

Introduction

Structural and Molecular Characteristics

The molecular architecture of 1-(4-chlorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide (C₁₆H₁₆ClN₃O₂S) integrates three critical components:

  • Piperidine Ring: A six-membered nitrogen-containing heterocycle providing conformational flexibility and serving as a central pharmacophore.

  • 4-Chlorobenzoyl Group: An aromatic acyl moiety introducing electron-withdrawing effects and enhancing metabolic stability.

  • Thiazole Carboxamide: A five-membered sulfur- and nitrogen-containing heterocycle known for its role in biomolecular interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular Weight349.8 g/mol
IUPAC Name1-(4-Chlorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Canonical SMILESC1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CC=C(C=C3)Cl
Topological Polar Surface Area96.8 Ų

The presence of the chlorine atom at the para position of the benzoyl group enhances lipophilicity (clogP ≈ 2.8), potentially improving membrane permeability compared to non-halogenated analogs.

Synthetic Methodologies

Industrial and laboratory syntheses of this compound typically follow multi-step routes optimized for yield and purity.

Core Piperidine-Thiazole Intermediate Formation

The synthesis begins with the preparation of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide. This involves:

  • Piperidine Functionalization: Introducing a carboxamide group at the 4-position via nucleophilic acyl substitution using thiazole-2-amine.

  • Thiazole Coupling: Condensation reactions employing reagents like EDCI/HOBt facilitate amide bond formation between the piperidine carboxylate and thiazole amine.

Acylation with 4-Chlorobenzoyl Chloride

The final step involves acylating the piperidine nitrogen with 4-chlorobenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane). This reaction proceeds via a two-step mechanism:

  • Deprotonation: The piperidine nitrogen attacks the electrophilic carbonyl carbon of the benzoyl chloride.

  • Chloride Elimination: Release of HCl yields the target compound.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Carboxamide FormationThiazole-2-amine, DCC, DMAP72
Acylation4-Cl-BenzoylCl, Et₃N, DCM85

Reactivity and Chemical Transformations

The compound undergoes characteristic reactions influenced by its functional groups:

Nucleophilic Aromatic Substitution

The electron-deficient 4-chlorobenzoyl group participates in SNAr reactions. For example, treatment with sodium methoxide replaces chlorine with methoxy:
Ar-Cl+NaOCH3Ar-OCH3+NaCl\text{Ar-Cl} + \text{NaOCH}_3 \rightarrow \text{Ar-OCH}_3 + \text{NaCl}

Reductive Amination

The secondary amine in the piperidine ring can react with aldehydes/ketones under hydrogenation conditions to form tertiary amines, enabling further derivatization.

Hydrolysis of the Amide Bond

Strong acids (e.g., HCl, 6M) or bases (e.g., NaOH, 2M) cleave the carboxamide bond, yielding piperidine-4-carboxylic acid and 2-aminothiazole.

Biological Activity and Mechanisms

Kinase Inhibition

Structural analogs of this compound demonstrate potent inhibition of protein kinase B (PKB/Akt), a regulator of cell survival and proliferation. The thiazole ring coordinates with hinge-region residues (e.g., Glu228 and Val164 in PKBβ), while the chlorobenzoyl group occupies a hydrophobic pocket adjacent to the ATP-binding site .

Table 3: In Vitro Activity Against PKB Isoforms

CompoundPKBα IC₅₀ (nM)PKBβ IC₅₀ (nM)Selectivity (vs PKA)
Target Compound18 ± 312 ± 2150-fold
Fluorinated Analog24 ± 415 ± 390-fold

Antimicrobial Properties

Thiazole-containing compounds exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus MIC = 4 µg/mL) by disrupting cell wall synthesis via penicillin-binding protein inhibition.

Pharmacokinetic and Toxicity Profiles

Metabolic Stability

In vitro microsomal studies indicate moderate hepatic clearance (Clhep = 22 mL/min/kg) primarily via CYP3A4-mediated oxidation of the piperidine ring. The chlorobenzoyl group reduces susceptibility to esterase-mediated hydrolysis compared to methyl or nitro analogs .

Oral Bioavailability

Rodent studies demonstrate acceptable bioavailability (F = 58%) attributed to the compound’s balanced lipophilicity (clogP = 2.8) and moderate plasma protein binding (85%) .

Table 4: Pharmacokinetic Parameters in Mice

ParameterValue (IV)Value (PO)
Cₘₐₓ45 µM28 µM
t₁/₂2.1 h3.4 h
AUC₀–∞320 µM·h190 µM·h

Comparative Analysis with Structural Analogs

Halogen Substitution Effects

Replacing chlorine with fluorine (as in 1-(4-fluorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide) reduces molecular weight (ΔMW = -18 g/mol) but increases polarity (clogP = 2.3 vs. 2.8), impacting blood-brain barrier permeability.

Piperidine Positional Isomerism

Shifting the carboxamide from the 4- to 3-position on the piperidine ring (as in) diminishes PKB inhibition (IC₅₀ = 35 nM vs. 12 nM) due to suboptimal alignment with the kinase’s catalytic cleft .

Research Gaps and Future Directions

  • Target Identification: While kinase inhibition is well-documented, proteomic studies are needed to map off-target interactions.

  • Formulation Optimization: Nanoemulsion or liposomal delivery systems could enhance solubility (>2 mg/mL in aqueous buffers).

  • In Vivo Efficacy Models: Expanded xenograft studies evaluating dose-dependent tumor regression (e.g., U87MG glioblastoma models) .

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